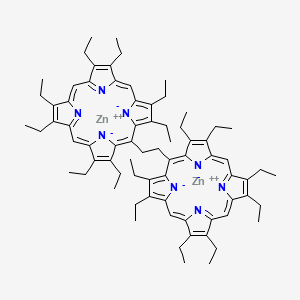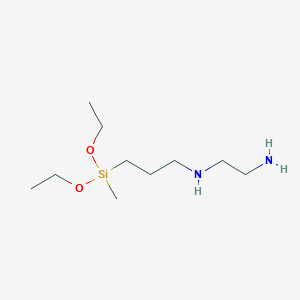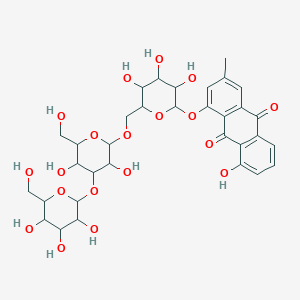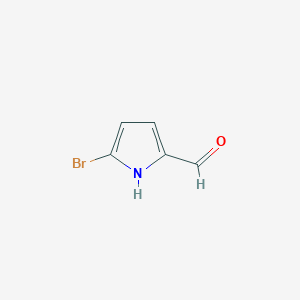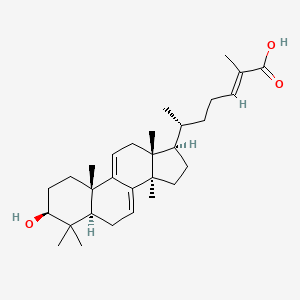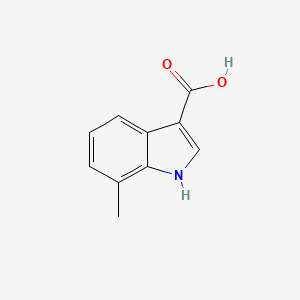
7-Methyl-1H-indole-3-carboxylic acid
Descripción general
Descripción
7-Methyl-1H-indole-3-carboxylic acid is a compound with the CAS Number: 30448-16-9 . It has a molecular weight of 175.19 . The compound is light yellow to yellow in color and comes in the form of powder or crystals .
Molecular Structure Analysis
The InChI code for 7-Methyl-1H-indole-3-carboxylic acid is 1S/C10H9NO2/c1-6-3-2-4-7-8(10(12)13)5-11-9(6)7/h2-5,11H,1H3,(H,12,13) . This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
7-Methyl-1H-indole-3-carboxylic acid is a light yellow to yellow powder or crystals . It has a molecular weight of 175.19 . The compound should be stored in a refrigerator .
Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis
7-Methyl-1H-indole-3-carboxylic acid is utilized in various chemical reactions and synthesis processes. For instance, it reacts with substituted propargyl alcohols to form lactams through annulation and carboxamide group migration (Selvaraj, Debnath, & Swamy, 2019). Additionally, it's involved in the synthesis of conformationally constrained tryptophan derivatives for peptide and peptoid conformation elucidation studies (Horwell, Nichols, Ratcliffe, & Roberts, 1994).
Pharmacological Applications
7-Methyl-1H-indole-3-carboxylic acid derivatives have been explored for their pharmacological potential. One study focuses on the synthesis and evaluation of these derivatives as inhibitors of the cytosolic phospholipase A2, a key enzyme in inflammation and related diseases (Lehr, 1997).
Antimicrobial and Antifungal Activities
Derivatives of 7-Methyl-1H-indole-3-carboxylic acid have been synthesized and screened for antimicrobial and antifungal activities. A series of these derivatives showed significant antibacterial and moderate antifungal activities, suggesting potential therapeutic applications (Raju, Bhavya Sai, Meghana, Chandana, Suresh, & Nadendla, 2015).
Photophysical Properties
The photophysical properties of indole derivatives, including those derived from 7-Methyl-1H-indole-3-carboxylic acid, have been studied for their potential as fluorescent probes. These compounds exhibit different solvent sensitivity in their fluorescence emission, indicating their suitability in various applications (Pereira, Castanheira, Ferreira, & Queiroz, 2010).
Biological Activity Studies
Some studies have explored the synthesis of new indole derivatives using 7-Methyl-1H-indole-3-carboxylic acid for antiproliferative activities towards cancer and normal cell lines. This research is significant for developing potential cancer treatments (Fawzy, Roaiah, Awad, Wietrzyk, Milczarek, & Soliman, 2018).
Safety And Hazards
Direcciones Futuras
Indole derivatives, including 7-Methyl-1H-indole-3-carboxylic acid, have potential applications in various fields. For instance, indole-3-carboxylic acid derivatives have been synthesized and evaluated for their herbicidal activity . This work expands the range of auxin chemistry for the development of new auxin mimic herbicides .
Propiedades
IUPAC Name |
7-methyl-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-3-2-4-7-8(10(12)13)5-11-9(6)7/h2-5,11H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYCADDCUWPWAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90564282 | |
| Record name | 7-Methyl-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-1H-indole-3-carboxylic acid | |
CAS RN |
30448-16-9 | |
| Record name | 7-Methyl-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



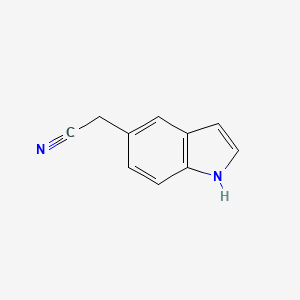
![[Diethoxy(methyl)silyl]methyl 2-methylprop-2-enoate](/img/structure/B1590806.png)
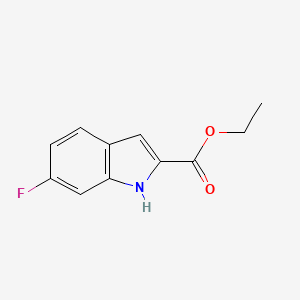

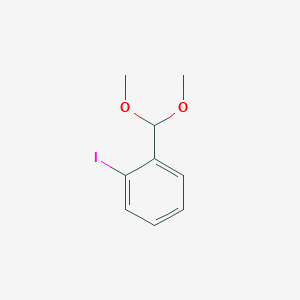
![Spiro[isoindoline-1,4'-piperidin]-3-one](/img/structure/B1590810.png)
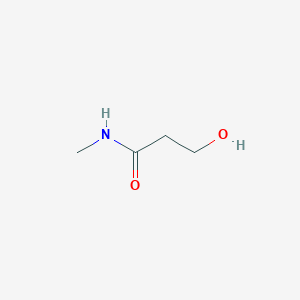
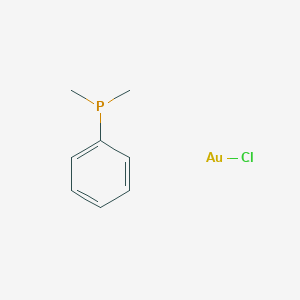
![Chloro[tri(p-tolyl)phosphine]gold(I)](/img/structure/B1590815.png)
